5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one
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Overview
Description
5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one is a synthetic organic compound with a complex structure It features a pyridine ring substituted with ethyl, fluorophenyl, sulfanyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The process would also need to be scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Carfentrazone-ethyl: A similar compound with a different functional group arrangement.
Pinacol boronic esters: Used in similar synthetic applications.
Uniqueness
5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
918543-38-1 |
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Molecular Formula |
C20H18FNOS |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-ethyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C20H18FNOS/c1-3-15-13-22(17-7-5-4-6-8-17)20(23)19(14(15)2)24-18-11-9-16(21)10-12-18/h4-13H,3H2,1-2H3 |
InChI Key |
OSZJWTKTJFMRTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)C(=C1C)SC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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